6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic organic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, where the oxazine ring contains a nitrogen and an oxygen atom. The methoxy group at the 6th position of the benzene ring adds to its unique chemical properties. Benzoxazines are known for their applications in various fields, including polymer chemistry, medicinal chemistry, and materials science.
Mechanism of Action
Pharmacokinetics
The compound’s molecular formula is c9h11no2, and it has an average mass of 165189 Da . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine’s action include the inhibition of DNA replication and transcription, leading to the disruption of cell growth and division . This can result in significant in vitro anticancer activity against various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with human topoisomerase I, an enzyme crucial for DNA replication and transcription . The interaction between this compound and topoisomerase I results in the inhibition of the enzyme’s activity, thereby affecting DNA processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular metabolism and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of topoisomerase I, inhibiting its activity and leading to DNA damage and cell death . This compound also interacts with other enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of topoisomerase I activity and prolonged induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to normal tissues . Threshold effects have been identified, indicating the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biochemical activity and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation, determining its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of o-aminophenol with methoxyacetaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzoxazine ring.
Reaction with o-aminophenol:
Industrial Production Methods
Industrial production of this compound may involve high-throughput mechanochemical synthesis. This method allows for the parallel synthesis of multiple samples, enhancing efficiency and scalability.
Mechanochemical Synthesis:
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form quinone derivatives.
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Aqueous or organic solvent, room temperature to moderate heating
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Reduction: : Reduction of the benzoxazine ring can yield amine derivatives.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvent, low temperature
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Substitution: : Electrophilic substitution reactions can occur at the benzene ring.
Reagents: Halogens, nitrating agents
Conditions: Acidic or basic medium, room temperature to moderate heating
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated benzoxazine derivatives
Scientific Research Applications
6-methoxy-3,4-dihydro-2H-1,4-benzoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting human topoisomerase I.
Medicine: Explored for its anticancer properties due to its ability to inhibit DNA topoisomerase I.
Industry: Utilized in the production of high-performance polymers and resins with enhanced thermal and mechanical properties.
Comparison with Similar Compounds
6-methoxy-3,4-dihydro-2H-1,4-benzoxazine can be compared with other benzoxazine derivatives, such as:
- 6-chloro-3,4-dihydro-2H-1,4-benzoxazine
- 6-nitro-3,4-dihydro-2H-1,4-benzoxazine
- 3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness
- This compound : The presence of the methoxy group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis.
- 6-chloro-3,4-dihydro-2H-1,4-benzoxazine : The chloro group increases the compound’s electrophilicity, making it more reactive in substitution reactions.
- 6-nitro-3,4-dihydro-2H-1,4-benzoxazine : The nitro group imparts strong electron-withdrawing properties, affecting the compound’s reactivity and stability.
- 3-methyl-3,4-dihydro-2H-1,4-benzoxazine : The methyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
6-methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-11-7-2-3-9-8(6-7)10-4-5-12-9/h2-3,6,10H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJYIYIBJUWRLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585703 | |
Record name | 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58960-11-5 | |
Record name | 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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